molecular formula C19H21N5O5S B14429219 N6-4-Methyl-2-thiazolylmitomycin C CAS No. 84397-36-4

N6-4-Methyl-2-thiazolylmitomycin C

Cat. No.: B14429219
CAS No.: 84397-36-4
M. Wt: 431.5 g/mol
InChI Key: GJMYQLAUNLWMMV-SHNIBNMDSA-N
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Description

N6-4-Methyl-2-thiazolylmitomycin C is a derivative of mitomycin C, a well-known antineoplastic antibiotic. Mitomycin C is derived from the bacterium Streptomyces caespitosus and is used primarily for its ability to inhibit DNA synthesis by cross-linking DNA strands . The addition of the N6-4-methyl-2-thiazolyl group enhances its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-4-Methyl-2-thiazolylmitomycin C involves multiple steps, starting from mitomycin CThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N6-4-Methyl-2-thiazolylmitomycin C undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, each with unique biological properties and potential therapeutic applications .

Scientific Research Applications

N6-4-Methyl-2-thiazolylmitomycin C has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N6-4-Methyl-2-thiazolylmitomycin C involves its activation to a bifunctional and trifunctional alkylating agent. This activation leads to the formation of DNA cross-links, which inhibit DNA synthesis and ultimately result in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells . The molecular pathways involved include the inhibition of DNA replication and the induction of apoptosis through DNA damage .

Properties

CAS No.

84397-36-4

Molecular Formula

C19H21N5O5S

Molecular Weight

431.5 g/mol

IUPAC Name

[(4S,6S,7R,8S)-7-methoxy-12-methyl-11-[(4-methyl-1,3-thiazol-2-yl)amino]-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate

InChI

InChI=1S/C19H21N5O5S/c1-7-6-30-18(21-7)23-12-8(2)14(25)13-11(15(12)26)9(5-29-17(20)27)19(28-3)16-10(22-16)4-24(13)19/h6,9-10,16,22H,4-5H2,1-3H3,(H2,20,27)(H,21,23)/t9-,10+,16+,19-/m1/s1

InChI Key

GJMYQLAUNLWMMV-SHNIBNMDSA-N

Isomeric SMILES

CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)[C@H]([C@@]4(N3C[C@H]5[C@@H]4N5)OC)COC(=O)N)C

Canonical SMILES

CC1=CSC(=N1)NC2=C(C(=O)C3=C(C2=O)C(C4(N3CC5C4N5)OC)COC(=O)N)C

Origin of Product

United States

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